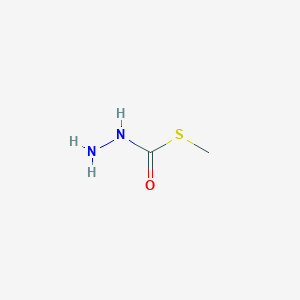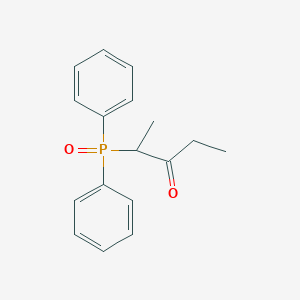
lithium;propylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Lithium;propylbenzene can be synthesized through a Friedel-Crafts alkylation reaction. This process involves the reaction of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron (III) chloride (FeCl₃) . The reaction is highly exothermic and requires careful control of reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalyst systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Lithium;propylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation: The benzylic position (carbon atom attached to the benzene ring) is particularly reactive and can undergo oxidation reactions.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzene ring.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine (Cl₂), bromine (Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are commonly used.
Oxidation: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are common oxidizing agents.
Major Products Formed
Electrophilic Aromatic Substitution: The major products depend on the electrophile used.
Oxidation: Oxidation of the propyl group can yield benzoic acid derivatives.
Reduction: Reduction of nitro groups yields amines, while reduction of carbonyl groups yields alcohols.
科学研究应用
Lithium;propylbenzene has several scientific research applications, including:
Chemistry: It serves as a starting material for the synthesis of various organic compounds.
Biology: Research into the biological effects of this compound can provide insights into its potential therapeutic applications.
Industry: The compound can be used as a solvent and intermediate in the production of various chemicals.
作用机制
The mechanism of action of lithium;propylbenzene involves its interaction with molecular targets and pathways in the body. Lithium is known to affect neurotransmitter systems, including dopamine and glutamate pathways . It decreases presynaptic dopamine activity and inactivates postsynaptic G proteins, reducing excitatory neurotransmission in the brain . Propylbenzene, as an aromatic hydrocarbon, may interact with cellular membranes and proteins, influencing their function . The combined effects of lithium and propylbenzene on these pathways contribute to the compound’s overall mechanism of action.
相似化合物的比较
Similar Compounds
Propylbenzene (1-phenylpropane): A simple aromatic hydrocarbon with similar chemical properties.
Isopropylbenzene (cumene): An isomer of propylbenzene with a different arrangement of the propyl group.
Benzene: The parent compound of propylbenzene, with a simpler structure and different reactivity.
Uniqueness
The presence of lithium imparts additional reactivity and potential therapeutic effects, distinguishing it from other similar compounds .
属性
| 75356-81-9 | |
分子式 |
C9H11Li |
分子量 |
126.2 g/mol |
IUPAC 名称 |
lithium;propylbenzene |
InChI |
InChI=1S/C9H11.Li/c1-2-6-9-7-4-3-5-8-9;/h3-8H,2H2,1H3;/q-1;+1 |
InChI 键 |
WAZIPLSOQNBLPG-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CC[CH-]C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![acetic acid;(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/no-structure.png)
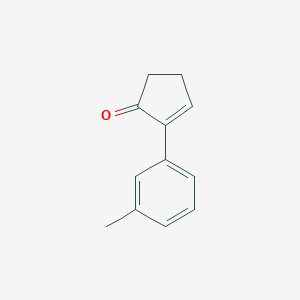
![Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane](/img/structure/B14452360.png)
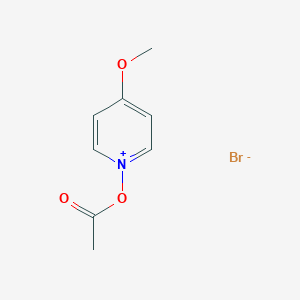
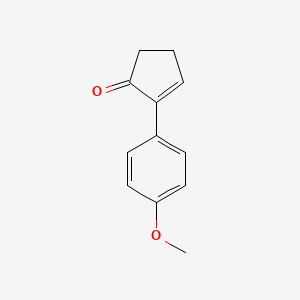
![11-Oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridin-7-ium bromide](/img/structure/B14452390.png)

